Guanosine 5'-monophosphate disodium salt
Overview
Description
Guanosine 5'-monophosphate disodium salt (5'-GMPNa2) is a nucleotide salt that has been studied for its various properties and applications. It is known for its role in the flavor industry as a taste enhancer, particularly in synergy with monosodium glutamate (MSG) to impart the umami taste . The molecular and crystal structures
Scientific Research Applications
Crystal Structure and Dehydration Transitions
Disodium guanosine 5'-monophosphate (GMP disodium salt) demonstrates interesting dehydration properties and structural transitions. The tetrahydrate form of this salt has a unique crystal structure, markedly different from its heptahydrate counterpart. This structure resembles that of disodium deoxyguanosine 5'-monophosphate tetrahydrate. The compound undergoes a complex, temperature-controlled transition from the tetrahydrate to the anhydride form, passing through multiple intermediate phases, especially between 40 and 60°C at 0% relative humidity. These structural transitions and dehydration processes may hold significance for various applications, including material science and pharmaceuticals (Tsubonoya et al., 2018).
Formation of Quadruple Helix Structures
Quadruple Helix Formation
GMP disodium salt is known to form unique quadruple helix structures. A particular crystal form of 5'-GMP revealed its ability to form a helix with guanine bases stacked perpendicularly to the helix axis. This structure aligns with earlier proposals based on fiber studies, suggesting the formation of guanine tetrads stacked in a quadruple helix format. This property could be crucial for understanding molecular interactions and the design of novel molecular architectures (Lipanov et al., 1990).
Impact of Noncommon Ions in Crystallization
Phase Transformation and Noncommon Ions
The phase transformation of GMP disodium salt in antisolvent crystallization is significantly influenced by noncommon ions like K+ and Ca2+. These ions, often present as impurities in fermented solutions, can replace Na+ ions in GMP disodium salt, forming stable amorphous GMP complex salts. This replacement and the resulting formation of complex salts like Na/K·GMP or Na/Ca·GMP can significantly affect the solubility and stability of the salts, which is crucial in crystallization processes and in understanding the behavior of this compound in various solvents (Nguyen et al., 2015).
Applications in Hydrogel Formation
Hydrogel Formation with Lanthanide Ions
GMP disodium salt, in the presence of trivalent lanthanide ions, forms hydrogels composed of GMP-quadruplexes. The formation of these hydrogels involves pH adjustments, controlling protonation of the phosphate group, and thereby influencing the interaction between lanthanide ions and GMP. The hydrogels consist of three-dimensional networks formed by intertwining one-dimensional nanofibers, a structure induced by lanthanide ions. These hydrogels exhibit fluorescence enhancement, a property that can be exploited in various applications, including bioimaging and sensing (Zhang et al., 2018).
Safety And Hazards
Future Directions
The future research directions for Guanosine 5’-monophosphate disodium salt could involve further investigation of the effect of noncommon ions on the phase transformation of guanosine 5-monophosphate disodium in the case of antisolvent crystallization . This could provide valuable insights into the properties and potential applications of this compound.
properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRXXAAPNGWGE-LGVAUZIVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044245 | |
Record name | Disodium guanylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or white crystalline powder | |
Record name | DISODIUM GUANYLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether | |
Record name | DISODIUM GUANYLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Guanosine 5'-monophosphate disodium salt | |
CAS RN |
5550-12-9 | |
Record name | 5'-Guanylic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium guanylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 5'-(disodium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 5'-GUANYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B768T44Q8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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